N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine
Overview
Description
Tyrphostin AG 1478 is a member of the class of quinazolines that is quinazoline substituted by methoxy groups at positions 6 and 7 and a (3-chlorophenyl)nitrilo group at position 4. It acts as an epidermal growth factor receptor antagonist. It has a role as an epidermal growth factor receptor antagonist, an antineoplastic agent, a geroprotector and an antiviral agent. It is a member of quinazolines, an aromatic ether and a member of monochlorobenzenes.
Tyrphostin AG 1478 is a member of the tyrphostin family of tyrosine kinase inhibitors, that selectively inhibits epidermal growth factor. (NCI)
Mechanism of Action
Target of Action
AG-1478, also known as Tyrphostin AG 1478 or N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a tyrosine kinase inhibitor that is specifically selective to the Epidermal Growth Factor Receptor (EGFR), also known as ErbB1 . The EGFR is a transmembrane protein that plays a crucial role in cell growth, differentiation, and survival .
Mode of Action
AG-1478 interacts with its target, the EGFR, by inhibiting its tyrosine kinase activity . This inhibition is achieved by blocking the ATP binding site of the EGFR . As a result, the phosphorylation and activation of downstream signaling pathways that are vital for cell proliferation and survival are interrupted . In addition to EGFR, AG-1478 also inhibits ErbB4 activation induced by radiation in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by AG-1478 is the EGFR signaling pathway. By inhibiting the tyrosine kinase activity of the EGFR, AG-1478 disrupts the activation of several downstream signaling pathways that are crucial for cell proliferation and survival .
Result of Action
The primary result of AG-1478’s action is the inhibition of cell proliferation and cell-cycle progression . By blocking the activation of the EGFR, AG-1478 prevents the phosphorylation and activation of downstream signaling pathways that are vital for these processes . This can lead to the suppression of tumor growth in various cancers where the EGFR is overexpressed or mutated .
Action Environment
The action of AG-1478 can be influenced by various environmental factors. For instance, the presence of radiation can induce the activation of ErbB4, another target of AG-1478 . Furthermore, the solubility of AG-1478 in DMSO suggests that the compound’s action, efficacy, and stability could be influenced by the solvent environment . .
Biochemical Analysis
Biochemical Properties
AG-1478 interacts with the EGFR, a key protein involved in the control of mitophagy . It acts as a potent and selective inhibitor of EGFR tyrosine kinase activity, with an IC50 value of about 3 nM in vitro . It has been shown to substantially block EGFR activation in vivo when cells are treated with concentrations of 50-150 nM .
Cellular Effects
AG-1478 has significant effects on various types of cells and cellular processes. It suppresses proliferation and arrests the cell cycle in tumor cells with overexpression of EGFR . It also inhibits the activation of ErbB4 induced by radiation in cancer cells .
Molecular Mechanism
The mechanism of action of AG-1478 involves its binding interactions with biomolecules, specifically EGFR. It acts as a competitive inhibitor with respect to ATP . It downregulates ARF1 activity and disperses Golgi structure .
Temporal Effects in Laboratory Settings
AG-1478 has been shown to have long-term effects on cellular function in both in vitro and in vivo studies. It is stable for 24 months in lyophilized form and once in solution, it can be used within 3 months to prevent loss of potency .
Transport and Distribution
The transport and distribution of AG-1478 within cells and tissues are not clearly defined in the search results. It is known that the compound is cell-permeable , suggesting it can cross cell membranes and distribute within cells.
Properties
IUPAC Name |
N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNNBHLJANVSQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0051447 | |
Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153436-53-4, 175178-82-2 | |
Record name | N-(3-Chlorophenyl)-6,7-dimethoxy-4-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153436-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AG-1478 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0051447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tyrphostin AG 1478, free base >99% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AG-1478 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUH0SEZ9HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: AG-1478 selectively binds to the intracellular tyrosine kinase domain of the epidermal growth factor receptor (EGFR) [, , , ]. This binding inhibits EGFR autophosphorylation, thus blocking downstream signaling pathways responsible for cell proliferation, survival, and other cellular responses [, , , , , ].
ANone: AG-1478's inhibition of EGFR impacts several critical signaling pathways, including:
- MAPK/ERK Pathway: This pathway, crucial for cell proliferation and survival, is often hyperactivated in cancer cells. AG-1478 effectively disrupts this pathway by preventing the activation of extracellular signal-regulated kinases (ERK1/2) [, , , ].
- PI3K/Akt/mTOR Pathway: This pathway is another key regulator of cell growth, proliferation, and survival. AG-1478 inhibits this pathway, suppressing the phosphorylation of Akt, mTOR, p70S6K1, and S6 ribosomal protein, ultimately leading to reduced cell proliferation [, , ].
- NF-κB Pathway: This pathway plays a vital role in inflammation and immune responses. AG-1478 has been shown to interfere with this pathway, potentially impacting inflammatory responses in various cell types [, ].
A: AG-1478's selectivity for EGFR makes it a valuable tool for dissecting EGFR-mediated signaling pathways and for exploring its therapeutic potential in EGFR-driven diseases such as cancer [, ].
ANone:
- Molecular formula: C16H15ClN2O2 [, ]
- Molecular weight: 302.75 g/mol []
- Spectroscopic data: AG-1478's UV-Vis absorption spectra have been studied in various solutions and correlated with its structure [, , ]. Studies using density functional theory (DFT) revealed that two stable conformers, AG-1478A and AG-1478B, contribute to the measured UV-Vis absorption spectrum []. These conformers differ in the rotation around the C-N bond of the C-NH-C chain.
A: While specific structure-activity relationship (SAR) studies for AG-1478 are limited in the provided papers, research on similar quinazoline-based EGFR inhibitors suggests that modifications to the core structure can significantly impact activity [, ]. For example, modifications to the 2-position of the quinazoline ring are crucial for inhibiting EGFR-associated tyrosine kinase activity [].
A: Although the provided research doesn't offer detailed comparisons with analogs, a study highlighted ethyl-2,5-dihydroxycinnamate (EtDHC), another tyrosine kinase inhibitor, demonstrating preferential inhibition of glioblastoma cells with wild-type EGFR compared to AG-1478's preference for cells expressing truncated EGFR []. This highlights how structural differences can lead to variations in target selectivity and, consequently, biological activity.
A: Computational studies, particularly DFT calculations, have been employed to analyze the UV-Vis absorption spectra of AG-1478 [, ]. These calculations helped identify two stable conformers of the molecule and provided insights into its electronic structure and spectroscopic properties. Additionally, researchers are developing intelligent computing methods to predict the 3D conformations of AG-1478 and similar compounds, which can be valuable for drug design and QSAR studies [].
ANone:
- In vitro: AG-1478 potently inhibits the growth of various cancer cell lines, including those derived from glioblastoma, breast cancer, and lung cancer [, , , , , ]. It effectively blocks EGFR phosphorylation and downstream signaling, leading to cell cycle arrest and reduced proliferation in these cells.
- In vivo: In animal models, AG-1478 has demonstrated efficacy in delaying tumor formation and growth. For instance, it delayed breast tumor development in mice overexpressing ErbB-2/Neu [].
A: While the provided papers do not extensively discuss resistance mechanisms specific to AG-1478, research suggests that tumors can develop resistance to EGFR inhibitors through various mechanisms, including mutations in the EGFR gene, activation of alternative signaling pathways, and alterations in drug efflux pumps [, ]. Understanding these resistance mechanisms is crucial for developing strategies to overcome drug resistance and improve treatment outcomes.
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